(S)-tert-Butyl (1-(4-methylbenzyl)pyrrolidin-3-yl)carbamate
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Overview
Description
(S)-tert-Butyl (1-(4-methylbenzyl)pyrrolidin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a pyrrolidine ring substituted with a 4-methylbenzyl group and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (1-(4-methylbenzyl)pyrrolidin-3-yl)carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex.
Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced via a palladium-catalyzed α-arylation of N-Boc-pyrrolidine.
Carbamoylation: The final step involves the formation of the carbamate group through a reaction with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl (1-(4-methylbenzyl)pyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the carbamate group.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-tert-Butyl (1-(4-methylbenzyl)pyrrolidin-3-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the biological activity of carbamate derivatives.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (1-(4-methylbenzyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, leading to the inactivation of the enzyme. This mechanism is similar to that of other carbamate-based inhibitors.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate
- tert-Butyl (1-(4-chlorobenzyl)pyrrolidin-3-yl)carbamate
- tert-Butyl (1-(4-methoxybenzyl)pyrrolidin-3-yl)carbamate
Uniqueness
(S)-tert-Butyl (1-(4-methylbenzyl)pyrrolidin-3-yl)carbamate is unique due to the presence of the 4-methylbenzyl group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for the development of new pharmaceuticals and other chemical products.
Properties
IUPAC Name |
tert-butyl N-[1-[(4-methylphenyl)methyl]pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-13-5-7-14(8-6-13)11-19-10-9-15(12-19)18-16(20)21-17(2,3)4/h5-8,15H,9-12H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLSSVHMGGWIDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(C2)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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